(3-methylimidazol-4-yl)methylhydrazine;hydrochloride
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Overview
Description
(3-methylimidazol-4-yl)methylhydrazine;hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a hydrazinylmethyl group at the 5-position and a methyl group at the 1-position, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylimidazol-4-yl)methylhydrazine;hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Hydrazinylmethyl Group: The hydrazinylmethyl group can be introduced via a nucleophilic substitution reaction using hydrazine derivatives.
Methylation: The methyl group at the 1-position can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-methylimidazol-4-yl)methylhydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.
Scientific Research Applications
(3-methylimidazol-4-yl)methylhydrazine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and chemical sensors.
Mechanism of Action
The mechanism of action of (3-methylimidazol-4-yl)methylhydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-1-sulfonyl azide hydrochloride: Another imidazole derivative with different functional groups and applications.
2-Methylimidazole: A simpler imidazole derivative with a methyl group at the 2-position.
4,5-Dihydro-1H-imidazole: A reduced form of imidazole with different chemical properties.
Uniqueness
(3-methylimidazol-4-yl)methylhydrazine;hydrochloride is unique due to the presence of both hydrazinylmethyl and methyl groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form also enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
(3-methylimidazol-4-yl)methylhydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-9-4-7-2-5(9)3-8-6;/h2,4,8H,3,6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHVDRLBMSLGGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CNN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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